Z-Glu(OBzl)-OH: A Technical Guide to its Chemical Structure, Properties, and Applications in Research and Development
Z-Glu(OBzl)-OH: A Technical Guide to its Chemical Structure, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal protected amino acid derivative utilized extensively in synthetic organic chemistry, particularly in peptide synthesis.[1][2] Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amino position and a benzyl (B1604629) (Bzl) ester at the γ-carboxyl group of the L-glutamic acid side chain.[1][3] This dual-protection strategy allows for the selective formation of peptide bonds at the free α-carboxyl group, making it an indispensable tool for the synthesis of complex peptides, including peptide hormones, enzyme substrates, and therapeutic agents.[1][4]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Z-Glu(OBzl)-OH. It includes detailed experimental protocols for its synthesis, coupling, and deprotection, along with graphical representations of relevant chemical workflows to aid researchers in its effective utilization.
Chemical Structure and Properties
Z-Glu(OBzl)-OH is a white solid at room temperature.[5] The strategic placement of the Z and Bzl groups provides stability under various reaction conditions, yet they can be removed orthogonally or simultaneously when required.[1][6]
Chemical Structure:
(Structure of Z-Glu(OBzl)-OH)
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for Z-Glu(OBzl)-OH.
| Identifier | Value | Reference |
| CAS Number | 5680-86-4 | [7][8][9] |
| Molecular Formula | C₂₀H₂₁NO₆ | [5][8][9] |
| Molecular Weight | 371.38 g/mol | [3][9][10] |
| Appearance | White to off-white solid/crystal | [5][10] |
| Purity | ≥98.0% (HPLC/TLC) | [5] |
| Property | Value | Reference |
| Melting Point | 74.0 to 78.0 °C | |
| Optical Rotation [α]20/D | -7.0 to -11.81° (c=1.47-2.5, EtOH/H₂O) | [5][10] |
| Boiling Point (Predicted) | 594.3 ± 50.0 °C | [9][11] |
| Density (Predicted) | 1.268 ± 0.06 g/cm³ | [9][11] |
| pKa (Predicted) | 3.79 ± 0.10 | [11] |
| Solubility | Soluble in Methanol (B129727), Acetic Acid, DMSO | [12] |
| Storage Conditions | 0 - 8 °C, Sealed in dry environment | [5] |
Key Applications in Peptide Synthesis
Z-Glu(OBzl)-OH is a cornerstone reagent in both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS), primarily within the Boc/Bzl protection strategy.[4][13]
-
Peptide Hormones: Glutamic acid residues are often critical for the biological activity and receptor interaction of many peptide hormones. Z-Glu(OBzl)-OH serves as a key building block in the synthesis of these hormones for therapeutic use.[4]
-
Enzyme Substrates and Inhibitors: Synthetic peptides containing glutamic acid are invaluable for studying enzyme kinetics and for screening potential drug candidates.[4]
-
Therapeutic Peptides: The incorporation of glutamic acid can improve the solubility and pharmacokinetic profiles of peptide-based drugs.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, coupling, and deprotection of Z-Glu(OBzl)-OH.
Synthesis of Z-Glu(OBzl)-OH
The synthesis is a two-step process starting from L-glutamic acid.[1]
Step 1: Synthesis of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) [1]
-
Reaction Setup: Dissolve L-glutamic acid in an aqueous solution of potassium carbonate.
-
Protection: Add benzyl chloroformate to the solution in portions over 30 minutes, maintaining the pH around 8 by adding 10% aqueous potassium carbonate.
-
Work-up: After the reaction is complete, extract the mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Precipitation: Acidify the aqueous phase with 6 M HCl. The resulting oily precipitate will solidify.
-
Purification: Collect the crude product by filtration and recrystallize from water to yield pure Z-Glu-OH.[1]
Step 2: Selective Esterification to Z-Glu(OBzl)-OH [1] This step involves the selective esterification of the α-carboxylic acid to produce the final product.[1]
Peptide Coupling using Z-Glu(OBzl)-OH
This protocol describes a standard solution-phase coupling reaction using DCC as the coupling agent and HOBt to suppress racemization.[2][3][13]
Materials:
-
Z-Glu(OBzl)-OH
-
Amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Neutralization: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool to 0°C and add TEA or NMM (1.0 equivalent) to neutralize the salt. Stir for 15-30 minutes at 0°C.[3][13]
-
Activation: In a separate flask, dissolve Z-Glu(OBzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[3][13]
-
Coupling: To the activation mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[3][13]
-
Reaction: Add the neutralized amino acid ester solution from step 1 to the activated mixture. Allow the reaction to stir at 0°C for 2 hours, then at room temperature overnight.[3][13]
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purification: The crude protected peptide can be purified by silica (B1680970) gel column chromatography.[13]
Deprotection of Z and OBzl Groups
The Z and OBzl groups are typically removed simultaneously via hydrogenolysis.
Method 1: Catalytic Hydrogenation [14]
-
Setup: Dissolve the protected peptide in methanol in a reaction flask.
-
Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the peptide).
-
Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (a balloon is often sufficient).
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or HPLC (typically complete in 2-16 hours).
-
Work-up: Filter the mixture through Celite® to remove the catalyst and wash the pad with methanol.
-
Isolation: Evaporate the combined filtrates under reduced pressure to yield the deprotected peptide.
Method 2: Catalytic Transfer Hydrogenation [6][14] This method avoids the use of gaseous hydrogen.
-
Setup: Dissolve the protected peptide in methanol.
-
Catalyst & Donor: Add ammonium (B1175870) formate (B1220265) (10-20 equivalents) and carefully add 10% Pd/C catalyst under a nitrogen atmosphere.[6]
-
Reaction & Work-up: Follow steps 4-6 from the Catalytic Hydrogenation protocol.
Method 3: Acidolysis with HBr in Acetic Acid [3][14] This is a non-hydrogenation alternative for peptides sensitive to reduction.
-
Reaction: In a fume hood, dissolve the protected peptide in 33% HBr in acetic acid at room temperature.
-
Monitoring: Stir the solution and monitor the reaction by TLC or HPLC.
-
Precipitation: Once complete, add the reaction mixture to a large volume of cold, anhydrous diethyl ether to precipitate the product.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.[3]
Potential Side Reactions
During the final cleavage step, particularly with strong acids, side reactions can occur.[4]
-
Pyroglutamate Formation: The deprotected γ-carboxyl group can undergo intramolecular cyclization, especially with N-terminal glutamic acid residues.[4]
-
Anisylation: During HF cleavage, the unprotected carboxyl group can be protonated and lose water to form an acylium ion.[4]
Conclusion
Z-Glu(OBzl)-OH is a well-established and indispensable reagent for the synthesis of glutamic acid-containing peptides.[4] Its dual-protection scheme offers robustness and versatility for both solution-phase and solid-phase methodologies.[3][6] A thorough understanding of its properties, coupling protocols, deprotection strategies, and potential side reactions is crucial for researchers aiming to synthesize high-purity peptides for therapeutic and research applications. While modern alternatives like Fmoc-Glu(OtBu)-OH are prevalent in automated synthesis, Z-Glu(OBzl)-OH remains a cost-effective and reliable choice for many synthetic strategies, particularly in solution-phase and Boc/Bzl-based approaches.[13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. Z-Glu(OBzl)-OH | 5680-86-4 [chemnet.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. chembk.com [chembk.com]
- 12. Glu(obzl) [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
